Methyl 5,6-dichloro-2-cyclopropylpyrimidine-4-carboxylate
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Overview
Description
Methyl 5,6-dichloro-2-cyclopropylpyrimidine-4-carboxylate is a chemical compound with the molecular formula C9H8Cl2N2O2 and a molecular weight of 247.08 g/mol . This compound is a pyrimidine derivative, characterized by the presence of two chlorine atoms at positions 5 and 6, a cyclopropyl group at position 2, and a methyl ester group at position 4. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,6-dichloro-2-cyclopropylpyrimidine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclopropyl-4,5,6-trichloropyrimidine with methanol in the presence of a base such as sodium methoxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 5,6-dichloro-2-cyclopropylpyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 5 and 6 can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents such as sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Substituted pyrimidine derivatives.
Hydrolysis: 5,6-dichloro-2-cyclopropylpyrimidine-4-carboxylic acid.
Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reaction conditions.
Scientific Research Applications
Methyl 5,6-dichloro-2-cyclopropylpyrimidine-4-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the synthesis of new pharmaceuticals.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 5,6-dichloro-2-cyclopropylpyrimidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Methyl 5,6-dichloro-2-cyclopropylpyrimidine-4-carboxylate can be compared with other pyrimidine derivatives, such as:
Methyl 5,6-dichloropyrimidine-4-carboxylate: Lacks the cyclopropyl group, resulting in different chemical and biological properties.
Methyl 2-cyclopropylpyrimidine-4-carboxylate: Lacks the chlorine atoms, leading to different reactivity and applications.
Methyl 5,6-dichloro-2-methylpyrimidine-4-carboxylate:
Properties
Molecular Formula |
C9H8Cl2N2O2 |
---|---|
Molecular Weight |
247.07 g/mol |
IUPAC Name |
methyl 5,6-dichloro-2-cyclopropylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C9H8Cl2N2O2/c1-15-9(14)6-5(10)7(11)13-8(12-6)4-2-3-4/h4H,2-3H2,1H3 |
InChI Key |
LCBDTKPUPFVVOC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=NC(=N1)C2CC2)Cl)Cl |
Origin of Product |
United States |
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